2,6-Bis(4-nitrophenoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H14N2O6 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,6-bis(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H14N2O6/c25-23(26)17-3-9-19(10-4-17)29-21-7-1-15-13-22(8-2-16(15)14-21)30-20-11-5-18(6-12-20)24(27)28/h1-14H |
InChI Key |
DHZJVTOHEGLTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization of Naphthalene Based Chemical Compounds in Materials Science
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, offers a rigid and planar structure that is highly desirable in polymer science. When incorporated into a polymer backbone, the naphthalene unit imparts significant thermal stability, chemical resistance, and enhanced mechanical strength. prepchem.com This is due to the inherent rigidity of the fused ring system, which restricts segmental motion and increases the energy required for thermal decomposition.
Researchers have successfully integrated naphthalene moieties into various polymer families, including polyimides, polyamides, and polyesters, to create materials for demanding applications in the aerospace, electronics, and automotive industries. prepchem.comgoogle.com For instance, polyimides derived from naphthalene-containing diamines exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500°C. nih.gov The introduction of the naphthalene ring can also improve the mechanical properties of the final polymer films, leading to high tensile strength and modulus. prepchem.com
Significance of Phenoxy and Nitrophenoxy Substituents in Aromatic Systems
The substituents attached to an aromatic system play a crucial role in defining the final properties of a molecule or a polymer derived from it. The phenoxy group (-O-C₆H₅) introduces a degree of flexibility into an otherwise rigid polymer chain due to the ether linkage. This can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability.
Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group. nih.gov Its presence in a molecule, as in the 4-nitrophenoxy substituent, dramatically influences the electronic properties of the aromatic system. nih.gov This electron-withdrawing nature is key in certain chemical reactions, particularly in nucleophilic aromatic substitution, which is a common method for creating the ether linkages found in 2,6-Bis(4-nitrophenoxy)naphthalene. In the context of the final polymer, the presence of such polar groups can affect properties like dielectric constant and moisture absorption.
Overview of Academic Research Trajectories for 2,6 Bis 4 Nitrophenoxy Naphthalene
Precursor Synthesis and Reaction Pathways for this compound
The creation of this compound is foundationally built upon the principles of nucleophilic aromatic substitution, a cornerstone of modern organic synthesis.
Nucleophilic Aromatic Substitution Reactions in Naphthalene (B1677914) Derivatization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org For the synthesis of the title compound, the common precursors are 2,6-dihydroxynaphthalene and an activated aryl halide, such as p-chloronitrobenzene or 2,4-dinitrofluorobenzene. libretexts.orggoogle.com
The reaction proceeds via an addition-elimination mechanism. libretexts.org The nucleophile, in this case, the deprotonated hydroxyl groups of 2,6-dihydroxynaphthalene, attacks the electron-deficient carbon atom of the aryl halide. This electron deficiency is crucial and is induced by the presence of strongly electron-withdrawing groups, like the nitro group (NO₂), at the ortho and para positions relative to the halogen leaving group. masterorganicchemistry.comyoutube.com This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this intermediate state. libretexts.org In the subsequent elimination step, the leaving group (e.g., chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final ether linkage. youtube.com
A general synthetic scheme is the reaction of 2,6-dihydroxynaphthalene with p-chloronitrobenzene in the presence of a base. google.com The base, often potassium carbonate, deprotonates the hydroxyl groups of the naphthalene precursor, making it a more potent nucleophile. google.comnih.gov
Optimization of Reaction Conditions and Reagent Systems
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time. acs.orgacs.org
Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are frequently employed. google.com These solvents are effective at dissolving the reactants and facilitating the reaction. For instance, in a reported synthesis, DMF was used as the solvent for the reaction between 2,3-dihydroxynaphthalene (B165439) and p-chloronitrobenzene, which was heated to 160°C and refluxed for 8 hours. google.com
The choice and stoichiometry of the base are critical. acs.org While inorganic bases like potassium carbonate are common, organic bases can also be utilized. google.comacs.org The temperature is another crucial factor; higher temperatures generally accelerate the reaction rate but can also lead to side reactions. Therefore, finding the optimal temperature that balances reaction speed and product purity is essential. Reaction times can vary significantly, often requiring several hours to ensure complete conversion. google.com
Table 1: Exemplary Reaction Conditions for the Synthesis of Bis(4-nitrophenoxy)naphthalene Derivatives
| Precursors | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,3-dihydroxynaphthalene, p-chloronitrobenzene | Anhydrous potassium carbonate | DMF | 160 | 8 | 93 | google.com |
| 1,1′-binaphthyl-2,2′-diol, 4-nitrophenol | K₂CO₃ | Acetone | Reflux | 48-72 | - | nih.gov |
This table is for illustrative purposes and specific conditions may vary.
Derivatization Strategies from this compound
The nitro groups in this compound are valuable functional handles that can be transformed into other chemical moieties, most notably amino groups. This transformation is a critical step in the synthesis of monomers for high-performance polymers.
Reduction of Nitro Groups to Amino Functionalities: Synthesis of 2,6-Bis(4-aminophenoxy)naphthalene
The reduction of the dinitro compound to its corresponding diamine, 2,6-Bis(4-aminophenoxy)naphthalene, is a key chemical transformation. google.com This resulting diamine is a valuable monomer used in the production of polyimides and other high-performance polymers due to the desirable properties imparted by the naphthalene and flexible ether linkages. google.com The presence of amino groups allows for polycondensation reactions with dianhydrides or dicarboxylic acids. google.com
The general reaction involves the conversion of the two nitro groups (-NO₂) into amino groups (-NH₂) through the addition of a reducing agent. mdpi.comniscpr.res.inniscpr.res.in
Catalytic Hydrogenation and Hydrazine Reduction Techniques
Several methods are employed for the reduction of the nitro groups in this compound. The choice of method often depends on factors such as desired selectivity, reaction conditions, and cost.
Catalytic Hydrogenation: This is a widely used and efficient method for the reduction of nitroarenes. google.comresearchgate.net The reaction is typically carried out by bubbling hydrogen gas through a solution of the dinitro compound in a suitable solvent, such as DMF, in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. google.comgoogle.com The catalyst facilitates the transfer of hydrogen atoms to the nitro groups, leading to their reduction. It is important to control the reaction conditions, such as pressure and temperature, to avoid over-reduction or side reactions. google.com For instance, the hydrogenation of dinitro derivatives of benzene and toluene (B28343) is often carried out in the molten state to avoid the use of solvents. google.com
Hydrazine Reduction: Hydrazine (N₂H₄) or its hydrate (B1144303) is a powerful reducing agent that can be used for the reduction of aromatic nitro compounds. niscpr.res.inniscpr.res.inresearchgate.net This method can be advantageous as it often proceeds under milder conditions and can be more selective than catalytic hydrogenation. niscpr.res.inrsc.org The reaction is typically carried out in the presence of a catalyst, such as Pd/C or zinc dust. google.comniscpr.res.inresearchgate.net The hydrazine/Pd-C system is a convenient method for preparing bis(4-aminophenoxy)naphthalenes. google.com The use of zinc dust with hydrazine hydrate offers a low-cost and facile system for the reduction of nitro compounds at room temperature. niscpr.res.in
Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Reducing Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, Raney Ni, Pt | Elevated pressure and temperature | High yields, clean reaction | Requires specialized equipment for handling hydrogen gas |
| Hydrazine Reduction | Hydrazine (N₂H₄·H₂O) | Pd/C, Zinc dust, Fe₃O₄ | Room temperature to reflux | Milder conditions, good selectivity | Hydrazine is toxic |
This table provides a general overview and specific conditions can vary based on the substrate and desired outcome.
Exploring Alternative Functionalization Approaches from the Nitro Precursor
While the reduction to amines is the most prominent derivatization, the nitro groups of this compound could potentially serve as a starting point for other functionalizations. For instance, partial reduction could lead to the formation of nitroso or hydroxylamino intermediates, which are themselves valuable synthetic precursors. mdpi.com However, the selective synthesis of these intermediates can be challenging as the reduction often proceeds to the thermodynamically stable amine. mdpi.com
Further research could explore nucleophilic substitution reactions on the nitrophenoxy rings, although the electron-withdrawing nature of the nitro group would deactivate the ring towards such reactions unless further activating groups are present.
Polyimide Synthesis Utilizing 2,6-Bis(4-aminophenoxy)naphthalene Isomers
Aromatic polyimides are renowned for their outstanding thermal and mechanical properties, making them suitable for applications in demanding environments such as the aerospace and electronics industries. cetjournal.it The incorporation of the bis(phenoxy)naphthalene structure into the polyimide backbone can enhance these properties further. google.com A series of new aromatic polyimides have been synthesized from 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON) and various aromatic tetracarboxylic dianhydrides. researchgate.net
Polycondensation Mechanisms with Aromatic Dianhydrides
The synthesis of polyimides from 2,6-Bis(4-aminophenoxy)naphthalene and its isomers typically proceeds via a polycondensation reaction with aromatic tetracarboxylic dianhydrides. researchgate.net This process involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dianhydride. ebrary.net The reaction leads to the formation of a poly(amic acid) intermediate, which is a soluble precursor. google.comresearchgate.net This poly(amic acid) is then converted into the final polyimide through a cyclodehydration process, which can be induced thermally or chemically. google.comebrary.net
The general reaction scheme involves the polyaddition of the bis(4-aminophenoxy)naphthalene with a dianhydride in a suitable organic solvent to form the poly(amic acid). google.com Subsequent heating or the addition of a dehydrating agent facilitates the intramolecular cyclization to yield the polyimide. google.com The properties of the resulting polyimide are highly dependent on the specific dianhydride used in the polymerization. researchgate.netosti.gov For instance, polyimides derived from 2,6-BAPON and various aromatic tetracarboxylic dianhydrides have been shown to produce transparent, flexible, and tough films. researchgate.net
Investigation of Polymerization Techniques: Two-Step vs. One-Step Processes
The synthesis of polyimides from 2,6-Bis(4-aminophenoxy)naphthalene derivatives can be carried out using either a one-step or a two-step polymerization method.
The two-step process is the more conventional and frequently used method. cetjournal.itebrary.net It involves two distinct stages:
Poly(amic acid) formation: An equimolar mixture of the diamine and dianhydride reacts in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at a low temperature to form a soluble poly(amic acid) solution. cetjournal.itebrary.net
Imidization: The poly(amic acid) solution is then cast into a film and thermally treated at elevated temperatures to induce cyclodehydration, resulting in the final polyimide. researchgate.netebrary.net Alternatively, chemical imidization can be employed. ebrary.net
The primary advantage of the two-step method is the processability of the soluble poly(amic acid) intermediate, which allows for the formation of films and fibers. ebrary.net However, the storage stability of the poly(amic acid) and the precise control of the thermal imidization process are critical challenges. ebrary.net
The one-step process , also known as high-temperature solution polymerization, involves heating the diamine and dianhydride monomers in a high-boiling point solvent, such as m-cresol (B1676322) or nitrobenzene, at temperatures ranging from 140°C to 250°C. ebrary.net In this method, the imidization reaction occurs rapidly, and the fully cyclized polyimide is obtained directly. ebrary.net This technique is typically employed when the final polyimide is soluble in the polymerization solvent. ebrary.net While it eliminates the need for a separate imidization step, it often requires longer reaction times and the use of potentially carcinogenic solvents. ebrary.net
Strategies for Enhancing Processability and Solubility of Derived Polyimides
A significant challenge with aromatic polyimides is their often poor solubility and high processing temperatures, which can limit their applications. Several strategies have been developed to enhance the processability and solubility of polyimides derived from 2,6-Bis(4-aminophenoxy)naphthalene and its isomers.
One effective approach is the introduction of flexible ether linkages and bulky, non-coplanar naphthalene units into the polymer backbone. researchgate.netrsc.org The incorporation of 2,6-BAPON itself contributes to improved solubility due to the flexible ether linkages. researchgate.net
Another successful strategy is the use of specific dianhydrides that impart solubility to the resulting polymer. For example, the polyimide derived from 2,6-BAPON and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) has been found to be readily soluble in polar aprotic solvents. researchgate.netgoogle.com The fluorine-containing hexafluoroisopropylidene group disrupts chain packing and enhances solubility. mdpi.com
Copolymerization is another technique used to improve solubility. By incorporating a second, more flexible diamine or dianhydride monomer into the polymer chain, the regularity of the polymer structure is disrupted, leading to increased solubility. rsc.org For instance, novel polyimides were synthesized by copolymerizing a functional diamine containing a rigid naphthalene unit with 3,3′-dimethyl-4,4′-methylenediamine (DMMDA) and 4,4′-oxydiphthalic anhydride (ODPA). rsc.org These resulting polyimides were soluble in various polar aprotic and even low-boiling-point solvents. rsc.org
Polyamide Synthesis from 2,6-Bis(4-aminophenoxy)naphthalene Derivatives
In addition to polyimides, 2,6-Bis(4-aminophenoxy)naphthalene and its derivatives serve as valuable monomers for the synthesis of high-performance aromatic polyamides. These polymers are known for their excellent thermal stability and mechanical properties. consensus.app
Direct Polycondensation Methodologies
Aromatic polyamides can be synthesized from 2,6-Bis(4-aminophenoxy)naphthalene derivatives through direct polycondensation with dicarboxylic acids or their activated forms. google.com When using dicarboxylic acids directly, a condensing agent is typically required to facilitate the reaction. google.com A commonly used and effective condensing system is triphenyl phosphite (B83602) and pyridine (B92270) in the presence of a solvent like N-methyl-2-pyrrolidone (NMP). google.comresearchgate.net
Alternatively, activated dicarboxylic acids, such as diacid chlorides, can be used. google.com In this case, the polycondensation reaction is typically carried out in an aprotic amide-type solvent like DMAc or NMP. google.com This method avoids the need for a separate condensing agent.
A series of polyamides have been successfully prepared by the direct polycondensation of ether and nitrile group-containing aromatic diamines, such as 2,6-bis(4-aminophenoxy)benzonitrile, with aromatic dicarboxylic acids using the triphenyl phosphite/pyridine system. researchgate.net The resulting polymers exhibited good thermal stability and solubility in polar aprotic solvents. researchgate.net
Exploring Copoly(amide-imide) Formations
To further tailor the properties of these polymers, copoly(amide-imide)s have been synthesized, combining the desirable characteristics of both polyamides and polyimides. These copolymers can be prepared by incorporating an imide-containing monomer into the polyamide backbone.
One method for synthesizing alternating copoly(amide-imide)s involves the polycondensation of a diimide-diacid with a diamine like bis(4-aminophenoxy)naphthalene. google.com The diimide-diacid monomer is first prepared by the condensation of trimellitic anhydride (TMA) with a diamine. google.com This diimide-diacid is then reacted with the bis(4-aminophenoxy)naphthalene to form the copoly(amide-imide). google.com
Novel polyamide-imides based on 2,6-bis(4-aminophenoxy)naphthalene have demonstrated excellent thermal stability and can be cast into transparent, flexible, and tough films with high tensile strengths. consensus.app Another approach involves the reaction of trimellitic anhydride with various aromatic diamines to create bis(carboxyphthalimide)s, which are then used in direct polycondensation with diamines like 2,6-bis(3-aminophenoxy)benzonitrile to form poly(amide-imide)s. researchgate.net These polymers have shown high glass transition temperatures and good thermal stability. researchgate.net
Poly(ether imide) and Poly(ether ether imide) Architectures
Poly(ether imide)s (PEIs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical properties, and chemical resistance. murraystate.edu The incorporation of naphthalene units into the polymer backbone is a strategic approach to further enhance these characteristics.
Design and Synthesis from Naphthalene-Based Bis(dicarboxyphenoxy)dianhydrides
The synthesis of high-molecular-mass aromatic poly(ether imide)s often begins with the meticulous design and preparation of a specific dianhydride monomer. A key example is the synthesis of 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride, a monomer derived from a naphthalene precursor. ntu.edu.tw
The synthesis is a multi-step process:
Nucleophilic Nitrodisplacement: The process starts with the reaction of 2,6-dihydroxynaphthalene with 4-nitrophthalonitrile. This reaction is conducted in N,N-dimethylformamide (DMF) with potassium carbonate, leading to the formation of an intermediate bis(ether dinitrile). ntu.edu.tw
Alkaline Hydrolysis: The intermediate bis(ether dinitrile) then undergoes alkaline hydrolysis to yield the corresponding bis(ether diacid). ntu.edu.tw
Dehydration: Finally, the bis(ether diacid) is subjected to dehydration to form the target monomer, 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride. ntu.edu.tw
Once the dianhydride monomer is synthesized, it is used to prepare poly(ether imide)s through a conventional two-step polymerization process. This involves reacting the dianhydride with various aromatic diamines. ntu.edu.tw
Polyaddition: The first step is a polyaddition reaction that forms a high-molecular-weight poly(ether amic acid). ntu.edu.tw
Imidization: The second step involves the cyclodehydration (imidization) of the poly(ether amic acid), which can be achieved either thermally or chemically, to produce the final poly(ether imide). ntu.edu.twcsic.es
The choice of the aromatic diamine significantly influences the properties of the resulting poly(ether imide). For instance, using rigid diamines like p-phenylenediamine (B122844) can lead to crystalline polymers, whereas other diamines result in amorphous materials that can be cast into transparent, flexible, and tough films. ntu.edu.tw The properties of these films, such as tensile strength and glass transition temperature, are directly linked to the structure of the diamine used. ntu.edu.tw
Table 1: Properties of Poly(ether imide)s Derived from 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride and Various Aromatic Diamines
| Diamine | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| p-Phenylenediamine | 0.65 | 102 | 8 | 277 |
| Benzidine (B372746) | 1.15 | - | - | >350 (crystalline) |
| 4,4'-Oxydianiline | 2.03 | 153 | 87 | 243 |
| 4,4'-Diaminodiphenyl Sulfone | 1.55 | 131 | 15 | 268 |
| 2,6-Bis(4-aminophenoxy)naphthalene | 1.60-3.31 | 105-124 | 7-22 | 255-295 |
Data sourced from multiple studies. ntu.edu.twresearchgate.net
These polymers exhibit high thermal stability, with decomposition temperatures typically above 500°C. ntu.edu.twresearchgate.net
Molecular Design Principles for Tailoring Polymer Properties
The final properties of polymers derived from monomers like this compound can be precisely controlled through strategic molecular design. Key principles involve modifying the polymer backbone's flexibility and introducing specific structural units that influence how the polymer chains pack and interact with each other.
Incorporation of Flexible or Rigid Linkages in Polymer Backbones
Rigid Linkages: The incorporation of rigid units, such as the naphthalene group itself, enhances thermal stability and mechanical strength. mdpi.commdpi.com The planar and inflexible nature of these groups restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures. nih.gov
Flexible Linkages: Introducing flexible linkages, like ether (–O–) or isopropylidene groups, into the polymer backbone imparts several desirable properties. csic.es These "kinks" in the polymer chain disrupt the regular packing, which can:
Increase solubility in organic solvents, making processing easier. csic.es
Enhance flexibility and toughness, resulting in less brittle materials. jiangnan.edu.cn
Lower the glass transition temperature, which can be advantageous for certain processing techniques. csic.es
The naphthalene ring itself can contribute a degree of topological flexibility, moving out of a flat plane to influence the polymer's three-dimensional architecture. jiangnan.edu.cn This inherent characteristic, combined with the deliberate introduction of flexible ether linkages, allows for fine-tuning of the polymer's properties for specific applications.
Impact of Asymmetric Units and Bulky Pendant Groups on Polymer Chain Conformation
The conformation of polymer chains—how they fold and arrange themselves in space—is a determining factor for bulk properties like solubility, thermal behavior, and mechanical strength. Introducing asymmetry and bulky groups are effective strategies to manipulate chain conformation.
Asymmetric Units: Incorporating asymmetric monomers into the polymer backbone leads to a disordered chain packing arrangement. usc.edu This irregularity disrupts the ability of polymer chains to pack closely together in a crystalline lattice, resulting in amorphous polymers. Amorphous polyimides often exhibit improved solubility and processability compared to their semi-crystalline counterparts. usc.edu
Bulky Pendant Groups: Attaching large, bulky groups that hang off the main polymer chain (pendant groups) is a well-established method to modify polymer properties. csic.esnih.gov These groups increase the distance between polymer chains, which hinders close packing and reduces intermolecular forces. csic.es The effects include:
Improved Solubility: The increased free volume and separation between chains significantly enhance solubility in common organic solvents. csic.esjlu.edu.cn
Higher Glass Transition Temperature (Tg): Large, rigid pendant groups like adamantyl or phenyl can restrict the rotational movement of the polymer backbone, preventing chains from sliding past each other easily and thus raising the Tg. csic.es
Modified Chain Conformation: Sterically bulky groups can force the polymer backbone into a more extended or rod-like conformation. nih.govnih.gov This change in chain shape affects the material's viscoelastic and thermal properties. nih.gov For instance, increasing the size of the pendant group can increase the polymer's chain diameter, which in turn can lower the entanglement modulus. nih.govnih.gov
By strategically combining these molecular design principles, chemists can create a wide array of naphthalene-based poly(ether imide)s with properties tailored for demanding applications, from aerospace components to advanced electronics. murraystate.edu
Applications and Advanced Materials Science of 2,6 Bis 4 Nitrophenoxy Naphthalene and Its Derivatives
Liquid Crystalline Systems
The incorporation of a naphthalene (B1677914) core into complex molecules has a profound impact on their mesomorphic behavior, leading to the formation of diverse and often unique liquid crystal phases.
Naphthalene is a critical building block in the design of molecules for liquid crystalline systems, particularly those with a "bent-core" or "banana-shaped" architecture. tandfonline.comnih.gov The 2,6-disubstitution pattern on the naphthalene unit can create a structure that is parallel to a polymer backbone, influencing mesomorphic properties and solid-state structures. lookchem.com The rigid and bent nature of these molecules prevents the close packing required for a simple crystalline state, instead favoring the formation of intermediate liquid crystal phases upon changes in temperature.
Research into non-symmetrical, bent-shaped liquid crystals has demonstrated that a naphthalene central core is instrumental in forming various mesophases. tandfonline.com Depending on the specific substituents attached to the naphthalene unit, different phases can be induced. For instance, studies on derivatives of naphthalene-2,7-diol have shown the formation of B2 and B4 phases. psu.edu The introduction of different lateral substituents, such as methyl (CH₃), chloro (Cl), or cyano (CN) groups, can further modify these phases or lead to new ones, like the B7 phase. psu.eduresearcher.life
The molecular architecture, especially the curvature imparted by the naphthalene core, is a decisive factor in the formation and stability of these phases, including the twist-bend nematic (NTB) phase. mdpi.com The table below, derived from studies on symmetric 2,6-bis-(4ʹ-n-alkoxybenzoate)naphthalene derivatives, illustrates how the chain length of substituents affects the transition temperatures and the types of liquid crystal phases observed. lookchem.com
| Compound ID | R Group | Phase Transitions (Heating) (°C) | Phase Transitions (Cooling) (°C) |
| 5f | C₁₂H₂₅ | Cr 127.10 SmA 181.33 N 206.96 Iso | Iso 206.35 N 180.65 SmA 108.50 Cr |
| 5g | C₁₄H₂₉ | Cr1 104.28 Cr2 125.01 SmA 184.40 N 195.72 Iso | Iso 194.62 N 182.80 SmA --- |
| 5h | C₁₆H₃₃ | Cr1 117.15 Cr2 126.03 SmA 183.83 N 187.0 Iso | Iso 186.54 N 183.12 SmA --- |
| 5i | C₁₈H₃₇ | Cr 125.98 SmA 180.54 Iso | Iso 179.46 SmA 108.55 Cr |
Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid. Data sourced from lookchem.com.
The ability to control the orientation of liquid crystal molecules is fundamental to the operation of liquid crystal displays (LCDs) and other optical devices. This is achieved using alignment layers, which are thin films coated on the inner surfaces of the device's substrates. Materials based on complex organic structures are being explored for this purpose.
Polymers containing bulky side groups can be used to induce a specific alignment of liquid crystal molecules. For example, polystyrene derivatives with 2,4-di-tert-butylphenoxymethyl side groups have been shown to induce vertical alignment. nih.govresearchgate.net This vertical orientation is attributed to the low surface energy of the polymer film; when the total surface energy is below a certain threshold (e.g., approximately 29.4 mJ/m²), vertical alignment is favored. nih.govresearchgate.net The bulky, nonpolar nature of the side groups creates steric repulsion with the liquid crystal molecules, forcing them into a homeotropic (vertical) arrangement. nih.gov Naphthalene-based polymers, incorporating the rigid and bulky structure of 2,6-disubstituted naphthalene, could be designed to function as such alignment layers, providing the necessary surface properties to control the orientation of liquid crystals in advanced optical systems. rsc.org
Optoelectronic and Electronic Materials
The π-conjugated aromatic system of naphthalene makes it an excellent scaffold for the development of materials with tailored optical and electronic properties. nih.gov Derivatives of 2,6-Bis(4-nitrophenoxy)naphthalene are being investigated for roles in organic semiconductors, molecular switches, and sensors.
Naphthalene and its derivatives are considered important building blocks for the synthesis of organic materials with useful electronic properties. nih.gov The extended π-electron system of the 2,6-disubstituted naphthalene core allows for efficient charge transport, a key characteristic of semiconductor materials. The structure of these molecules can be systematically modified to fine-tune their electronic behavior, such as their energy levels and charge carrier mobility. The rigid nature of the naphthalene unit contributes to better molecular packing in the solid state, which can enhance electronic coupling between adjacent molecules and improve the performance of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Electrochromic materials can change their color in response to an applied electrical potential, a property useful for smart windows, auto-dimming mirrors, and low-power displays. mdpi.com Naphthalene-based imide derivatives have been studied as model compounds for such applications. Specifically, compounds with a 2,6-naphthalene bridge have been synthesized and analyzed. mdpi.com These materials undergo reversible redox processes that alter their molecular structure and, consequently, their light absorption properties. The presence of electron-withdrawing groups, such as the nitro groups in this compound, can significantly influence the reduction potentials and the stability of the colored states. Key performance metrics for these materials include high coloration efficiency, fast switching times between the colored and colorless states, and long-term durability under repeated cycling. mdpi.com
Photoluminescent chemosensors operate by changing their fluorescence properties (e.g., intensity or color) upon binding to a specific analyte. The naphthalene moiety is an intrinsically fluorescent group, making it an excellent platform for designing such sensors. The functional groups attached to the naphthalene core can be tailored to interact selectively with target ions or molecules.
The nitro groups in this compound are strong electron-withdrawing groups, which can quench the natural fluorescence of the naphthalene core through a process known as photoinduced electron transfer (PET). If a target analyte binds to the sensor molecule and disrupts this PET process, the fluorescence can be "turned on," providing a clear signal of the analyte's presence. Research on related naphthalene hybrids has shown that the introduction of a nitro group can have a dramatic effect on the molecule's activity and interactions, a principle that underpins the design of selective chemosensors. nih.gov
Functional Naphthalene Derivatives in Diverse Applications
While the specific application of this compound in supramolecular polymer assemblies for sensing is not extensively documented in available research, the broader family of naphthalene derivatives has been the subject of significant investigation in advanced materials science, particularly in the field of electronics.
Supramolecular Polymer Assemblies for Sensing Applications
Information regarding the use of this compound in supramolecular polymer assemblies for sensing applications is not available in the reviewed literature.
Investigations in Ambipolar Field-Effect Transistors
Recent research has focused on the synthesis and characterization of a series of naphthalene derivatives for use in two-component heterojunction-based ambipolar field-effect transistors (FETs). rsc.org In these studies, naphthalene derivatives are synthesized using a "building-blocks approach," where different components are connected through various chemical bonds. rsc.org These materials are then integrated with other organic semiconductors, such as copper hexadecafluorophthalocyanine (F16CuPc), which acts as an n-type material, to fabricate thin-film transistors. rsc.org
The investigation into these naphthalene-based devices has revealed their potential for ambipolar performance, meaning they can conduct both positive (holes) and negative (electrons) charge carriers. rsc.org The electrical performance of these transistors has been systematically studied by adjusting the device preparation procedures. In single-component devices, hole and electron mobilities have reached up to 10⁻² cm² V⁻¹ s⁻¹. rsc.org
Further enhancements in performance have been achieved through the use of a two-component bilayer configuration. This approach has led to a significant improvement in electrical performance, with mobility values reaching as high as 0.73 cm² V⁻¹ s⁻¹. rsc.org These findings underscore the potential of functionalized naphthalene derivatives in the development of high-performance organic electronic devices.
| Device Configuration | Material Type | Key Performance Metric | Value | Reference |
| Single-Component | Naphthalene Derivative | Hole and Electron Mobility | Up to 10⁻² cm² V⁻¹ s⁻¹ | rsc.org |
| Two-Component Bilayer | Naphthalene Derivative / F16CuPc | Electrical Performance (Mobility) | 0.73 cm² V⁻¹ s⁻¹ | rsc.org |
Table 1. Performance metrics of ambipolar field-effect transistors based on functionalized naphthalene derivatives.
Theoretical and Computational Investigations of 2,6 Bis 4 Nitrophenoxy Naphthalene Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and electronic characteristics of novel compounds. For a molecule like 2,6-Bis(4-nitrophenoxy)naphthalene, these methods provide insights into its behavior at a subatomic level, guiding experimental work and the design of new materials.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the optimized molecular geometry and electronic properties of organic molecules.
Key electronic parameters that can be elucidated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited, which is relevant for applications in electronics and photonics. For similar naphthalene (B1677914) derivatives, DFT calculations have been instrumental in predicting these energy levels. mdpi.com The presence of electron-withdrawing nitro groups in this compound is expected to lower the LUMO energy level, enhancing its electron-accepting capabilities.
Illustrative Data based on DFT Calculations for Structurally Related Naphthalene and Nitrophenol Compounds:
| Parameter | Illustrative Calculated Value | Significance |
| Optimized Bond Lengths | ||
| C-O (ether linkage) | ~1.38 Å | Indicates the strength and nature of the link between the naphthalene core and phenoxy groups. |
| C-N (nitro group) | ~1.47 Å | Reflects the connection of the electron-withdrawing group to the phenyl ring. |
| N-O (nitro group) | ~1.22 Å | Characteristic bond length within the nitro functional group. |
| Electronic Properties | ||
| HOMO Energy | ~ -6.5 eV | Represents the energy of the highest energy electrons, indicating the electron-donating ability. |
| LUMO Energy | ~ -3.0 eV | Represents the energy of the lowest energy available state for an electron, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 3.5 eV | A key indicator of molecular stability and the energy required for electronic excitation. |
Disclaimer: The data presented in this table is illustrative and derived from DFT calculations on structurally similar compounds, such as other naphthalene derivatives and nitrophenols, as direct computational studies on this compound were not found in the public domain. Actual values may vary.
Time-Dependent Density Functional Theory (TD-DFT) for Excitonic Properties
To understand the behavior of a molecule upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the excited state properties of molecules, such as their absorption spectra and the nature of their electronic transitions.
For this compound, TD-DFT calculations would reveal the energies and characteristics of its low-lying excited states. This information is crucial for understanding its photophysical behavior, including its potential as a chromophore or in optoelectronic devices. The calculations can identify whether the electronic excitations are localized on the naphthalene core, the nitrophenoxy units, or if they involve charge transfer between these components. In donor-π-acceptor systems, TD-DFT has been successfully used to study their structural and electronic properties. nih.gov The presence of both the naphthalene core and the nitrophenyl groups suggests the possibility of intramolecular charge transfer (ICT) excitations, which are important for applications like non-linear optics.
Illustrative Data based on TD-DFT Calculations for Related Naphthalene Derivatives:
| Parameter | Illustrative Calculated Value | Description |
| First Excitation Energy (S1) | ~3.1 eV | Corresponds to the energy of the lowest singlet excited state, often related to the onset of absorption. |
| Wavelength of Max. Absorption (λmax) | ~400 nm | The predicted wavelength at which the molecule absorbs light most strongly. |
| Oscillator Strength (f) | ~0.8 | A measure of the probability of a particular electronic transition occurring. |
| Nature of Transition | HOMO -> LUMO | Describes which molecular orbitals are primarily involved in the electronic excitation. |
Disclaimer: The data in this table is illustrative and based on TD-DFT studies of other naphthalene derivatives. nih.gov The actual excitonic properties of this compound would need to be determined by specific calculations for this molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Conformational Analysis of Naphthalene Derivatives
The biological and material properties of a molecule are often dictated by its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time.
A key aspect of the conformational analysis for this molecule would be the rotation around the C-O ether bonds that connect the nitrophenoxy groups to the naphthalene core. These rotations determine the relative orientation of the aromatic rings, which in turn affects the molecule's packing in the solid state and its interactions in solution. By tracking the dihedral angles of these bonds throughout the simulation, a conformational energy map can be generated, highlighting the most stable and accessible conformations. Such analyses have been performed on other complex molecular systems to understand their flexibility and function. arxiv.org
Illustrative Data from Conformational Analysis of a Generic Diaryl Ether:
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) | Conformation Description |
| 0° | High | Low | Eclipsed, sterically hindered |
| 60° | Low | High | Skewed, stable conformation |
| 120° | Intermediate | Moderate | Partially eclipsed |
| 180° | High | Low | Eclipsed, sterically hindered |
Disclaimer: This table provides an illustrative example of the type of data obtained from a conformational analysis of a generic diaryl ether. The actual conformational preferences of this compound would depend on the specific steric and electronic interactions within the molecule.
Prediction of Structure-Related Performance
Computational models can bridge the gap between molecular structure and macroscopic properties, allowing for the prediction of a material's performance in specific applications.
Electronic Transport Properties and Molecular Switching Behavior
The electronic structure of this compound, as calculated by DFT, can be used to infer its potential for electronic applications. The presence of the extended π-conjugated system of the naphthalene core, coupled with the electron-withdrawing nitro groups, suggests that this molecule could exhibit interesting electronic transport properties.
Theoretical models can be used to estimate the charge mobility of a material. For organic semiconductors, charge transport often occurs via a hopping mechanism, where charges move between adjacent molecules. The efficiency of this process is related to the electronic coupling between molecules and the reorganization energy associated with a molecule changing its geometry upon gaining or losing a charge. DFT calculations can provide estimates for these parameters. Studies on other naphthalene derivatives have shown that they can exhibit good electron transport characteristics. mdpi.com
Furthermore, the conformational flexibility of the molecule, particularly the rotation of the nitrophenoxy groups, could potentially be exploited for molecular switching applications. If different conformations of the molecule possess distinct electronic properties (e.g., different dipole moments or conductivity states), it might be possible to switch the molecule between these states using an external stimulus such as light or an electric field. The nitro groups, being strongly electron-withdrawing, would play a crucial role in modulating the electronic properties in different conformational states.
Illustrative Data for Potential Electronic Properties:
| Property | Predicted Characteristic | Implication for Performance |
| Charge Carrier Type | n-type (electron) | The electron-deficient nature due to nitro groups suggests it would primarily conduct electrons. |
| Electron Mobility | Moderate | Could be suitable for use in organic field-effect transistors (OFETs) or other electronic devices. |
| Potential for Molecular Switching | Yes | Conformational changes could lead to different electronic states, enabling its use as a molecular switch. |
Disclaimer: The information in this table is a prediction based on the structural features of this compound and findings for related compounds. mdpi.com Experimental verification would be necessary to confirm these properties.
Analysis of Intermolecular Interactions and Aggregation
The key structural components of this compound are the naphthalene core, the ether linkages, and the terminal nitro-substituted phenyl rings. These features suggest the presence of several types of intermolecular interactions that would influence its packing in the solid state and self-assembly in solution.
Potential Intermolecular Interactions:
π-π Stacking Interactions: The extended aromatic system of the naphthalene core and the two nitrophenyl rings provide ample opportunity for π-π stacking. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a significant driving force for the aggregation of planar aromatic molecules. The stacking can occur in various geometries, including face-to-face and offset arrangements, influencing the electronic properties of the aggregated system.
Aggregation Behavior:
The combination of these intermolecular forces will likely lead to a highly ordered crystalline packing in the solid state. The planarity of the naphthalene core and the phenyl rings would favor layered structures dominated by π-π stacking, with the polar nitro groups likely oriented to maximize favorable dipole-dipole interactions and minimize repulsion.
In solution, the aggregation behavior would be highly dependent on the nature of the solvent. In non-polar solvents, the same intermolecular forces that stabilize the crystal structure would promote self-assembly into aggregates. In more polar solvents, solvent-solute interactions would compete with the intermolecular forces between the this compound molecules, potentially leading to a lower degree of aggregation.
Illustrative Table of Potential Intermolecular Interactions:
To provide a clearer picture of the expected interactions, the following table summarizes the potential non-covalent forces and the participating molecular fragments in this compound.
| Interaction Type | Participating Donor/Acceptor Fragments | Estimated Energy Range (kcal/mol) | Expected Influence on Aggregation |
| π-π Stacking | Naphthalene ↔ Naphthalene, Phenyl ↔ Phenyl, Naphthalene ↔ Phenyl | 2 - 10 | Promotes columnar or layered packing |
| C-H···π | Aromatic C-H groups ↔ Naphthalene/Phenyl π-system | 0.5 - 2.5 | Contributes to packing efficiency and stability |
| Dipole-Dipole | Nitro group (–NO₂) ↔ Nitro group (–NO₂) | 1 - 5 | Influences molecular orientation and alignment |
| C-H···O | Aromatic C-H groups ↔ Oxygen of Nitro/Ether groups | 0.5 - 4 | Provides additional stabilization to the crystal lattice |
| Dispersion Forces | Entire molecular surface | Variable, increases with molecular size | Significant contribution to overall cohesion |
Note: The energy ranges provided are typical values for these types of interactions and the actual values for this compound would require specific computational calculations.
Further computational studies, such as Hirshfeld surface analysis based on single-crystal X-ray diffraction data, would be invaluable for quantitatively and qualitatively analyzing the intermolecular contacts and their contributions to the crystal packing. Such analyses can generate fingerprint plots that provide a visual representation of the frequency and nature of different intermolecular contacts. Energy framework calculations could also be employed to visualize and quantify the energetic landscape of the crystal packing, highlighting the dominant interaction topologies. Without experimental data, this theoretical framework provides a solid foundation for understanding the potential aggregation behavior of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for 2,6 Bis 4 Nitrophenoxy Naphthalene and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule. By measuring the interaction of infrared radiation with the material, a unique spectral fingerprint is produced, revealing the presence of specific chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in 2,6-Bis(4-nitrophenoxy)naphthalene. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.
The key functional groups in this compound are the naphthalene (B1677914) core, the ether linkages (C-O-C), and the nitro groups (NO₂). The FT-IR spectrum would be expected to show characteristic absorption bands confirming the presence of these moieties. Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aromatic ether linkage is identified by its characteristic C-O-C stretching bands. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. nih.govresearchgate.netnist.govchemicalbook.com
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1400 |
| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 |
| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1270 - 1230 |
| Aryl Ether (C-O-C) | Symmetric Stretching | 1050 - 1010 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H NMR) and Carbon (¹³C NMR) for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide precise information about the carbon-hydrogen framework of this compound. nih.gov
In the ¹H NMR spectrum , the symmetry of the molecule would simplify the pattern. The protons on the naphthalene core would appear as distinct signals from those on the two equivalent 4-nitrophenyl groups. The protons on the nitrophenyl groups would likely present as a pair of doublets (an AA'BB' system) due to the electron-withdrawing effect of the nitro group. The protons on the central naphthalene ring would also show characteristic splitting patterns based on their positions. rsc.orgrsc.orgchemicalbook.com
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to the oxygen of the ether linkage and the nitro groups would be significantly deshielded, appearing at a lower field (higher ppm). The symmetry of the molecule means that corresponding carbons in the two (4-nitrophenoxy) units would be chemically equivalent and produce a single resonance. nih.govrsc.orgrsc.org
Predicted NMR Data for this compound
| Technique | Nucleus | Expected Chemical Shift (ppm) | Structural Information |
|---|---|---|---|
| ¹H NMR | Naphthalene Protons | ~7.0 - 8.0 | Signals corresponding to the protons on the central aromatic core. |
| ¹H NMR | Nitrophenyl Protons | ~7.0 - 8.3 | Two doublets for the protons on the outer aromatic rings, influenced by the NO₂ group. |
| ¹³C NMR | Naphthalene Carbons | ~110 - 135 | Resonances for the carbons of the naphthalene skeleton. |
| ¹³C NMR | Nitrophenyl Carbons | ~115 - 145 | Resonances for the carbons of the nitrophenyl rings. |
| ¹³C NMR | Ether-linked Carbons | ~150 - 165 | Deshielded carbons (C-O) from both naphthalene and nitrophenyl rings. |
| ¹³C NMR | Nitro-substituted Carbon | ~140 - 150 | Carbon atom directly attached to the nitro group. |
Solid-State NMR for Supramolecular Assemblies
While solution-state NMR is ideal for soluble molecules, solid-state NMR (ssNMR) is uniquely suited for characterizing materials that are insoluble or exist as large supramolecular assemblies. nih.gov For a molecule like this compound, which may form ordered structures or polymorphs in the solid state through intermolecular interactions, ssNMR can provide critical insights. brynmawr.edursc.org
This technique can differentiate between molecules in different crystalline environments, identify polymorphism, and probe intermolecular proximities. nih.govbrynmawr.edursc.org By analyzing the chemical shifts and spin-lattice relaxation times (T₁) in the solid state, researchers can understand the molecular packing and dynamics within the crystal lattice, which are not accessible by solution NMR. brynmawr.edunih.gov
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a definitive analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₂₂H₁₄N₂O₆), high-resolution mass spectrometry (HRMS) would be employed to verify its elemental composition. rsc.orgacs.org
The expected monoisotopic mass of the molecule is approximately 402.0801 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated/sodiated adduct like [M+H]⁺ or [M+Na]⁺ would be observed. The precise mass measurement provided by HRMS can confirm the molecular formula with a high degree of confidence, distinguishing it from other potential isomers or compounds with similar nominal masses. acs.orgacs.org
Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₄N₂O₆ |
| Calculated Monoisotopic Mass | 402.0801 u |
| Expected Molecular Ion (EI) | [M]⁺ at m/z 402.08 |
| Expected Adduct (ESI) | [M+Na]⁺ at m/z 425.07 |
X-ray Diffraction (XRD)
Furthermore, XRD reveals how molecules pack together in the crystal lattice, elucidating any intermolecular interactions such as π-π stacking or other non-covalent forces that govern the formation of its supramolecular architecture. nih.gov This information is crucial for understanding the physical properties of the material and for structure-property relationship studies. Analysis of derivatives like N-nitrophenyl-glucopyranosylamines has demonstrated the power of XRD in confirming molecular conformation and identifying intermolecular hydrogen bonding in the crystal lattice. nih.gov
Thermal Analysis Techniques for Polymer Characteristics (Methodologies)
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers derived from "this compound," these methods are vital for determining their operational temperature range, thermal stability, and processing characteristics.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is primarily used to evaluate the thermal stability and decomposition behavior of materials. scielo.br In a typical TGA experiment, a small amount of the polymer is placed in a high-precision balance within a furnace. The sample is heated, often in a controlled atmosphere (e.g., inert nitrogen or reactive air), and its mass is continuously recorded.
The resulting TGA curve plots the percentage of initial mass remaining against temperature. From this curve, several key parameters are extracted:
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax): Identified by the peak of the first derivative of the TGA curve (the DTG curve), indicating the point of fastest degradation.
Residual Mass: The amount of material left at the end of the experiment, which can indicate the formation of a stable char. scielo.br
Studies on high-performance polymers like poly(ether ether ketone) (PEEK) demonstrate the methodology. When heated in an inert nitrogen atmosphere, PEEK shows a single-step decomposition starting around 526°C and leaving a high char yield of about 45%. scielo.br In contrast, when heated in a synthetic air atmosphere, decomposition begins at a lower temperature (around 507°C) and occurs in multiple steps, including the oxidation of the initially formed char, resulting in a much lower final residue. scielo.br For naphthalene-based poly(arylene ether ketone)s, TGA has shown excellent thermal resistance with 5% mass loss temperatures reaching up to 513°C. researchgate.net This data is crucial for determining the upper service temperature of the material and for kinetic studies that can predict its long-term thermal stability. scielo.br
Table 1: Representative TGA Data for High-Performance Polymers
| Polymer | Atmosphere | Onset Temperature (Tonset) | Residual Mass (%) | Reference |
|---|---|---|---|---|
| PEEK | Nitrogen | ~526 °C | ~45% | scielo.br |
| PEEK | Synthetic Air | ~507 °C | <5% | scielo.br |
| PPDESs* | N/A | >513 °C (Td5) | N/A | researchgate.net |
Note: PPDESs are poly(arylene ether sulfone)s containing diphenyl-biphthalazin-dione moieties.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a polymer. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions that involve a change in heat capacity or enthalpy.
For a semi-crystalline polymer derived from "this compound," a DSC thermogram can reveal several important transitions:
Glass Transition Temperature (Tg): This appears as a step-like change in the baseline of the DSC curve. It represents the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of the polymer. The Tg is a critical parameter that defines the upper temperature limit for the structural use of the polymer. For example, a naphthalene-based poly(arylene ether sulfone) was found to have a very high Tg of 388°C. researchgate.net
Crystallization Temperature (Tc): If the polymer is cooled from a molten state, an exothermic peak may be observed, corresponding to the heat released during the formation of crystalline structures.
Melting Temperature (Tm): This is observed as an endothermic peak, representing the energy required to melt the crystalline domains of the polymer. The area under the melting peak is proportional to the enthalpy of fusion, which can be used to calculate the degree of crystallinity. Some polymers, like poly(ethylene-2,6-naphthalene dicarboxylate) (PEN), exhibit complex melting behavior with multiple endothermic peaks, which can be attributed to the melting of different crystal populations (e.g., primary and secondary crystals) or melting-recrystallization events during the DSC scan. researchgate.net
Temperature-modulated DSC (TMDSC) is an advanced form of the technique that can separate the heat flow signal into reversing and non-reversing components, providing clearer insights into overlapping events like the glass transition and recrystallization. researchgate.net
Advanced Separation Techniques
Understanding the long-term stability and environmental fate of "this compound" and its polymeric derivatives requires methods capable of separating and identifying potential degradation products, which may be present at very low concentrations in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and selective analytical technique ideal for identifying and quantifying polar degradation products of naphthalene-based compounds. researchgate.net The technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer.
The methodology involves several key steps:
Separation (LC): A liquid sample is injected into the HPLC system. A high-pressure pump moves the sample through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase and are separated based on properties like polarity. For naphthalene derivatives, reversed-phase chromatography is commonly used. researchgate.net
Ionization: As the separated components exit the column, they enter an ionization source, such as electrospray ionization (ESI), which is well-suited for polar compounds. researchgate.netnih.gov ESI converts the analyte molecules into gas-phase ions.
Mass Analysis (MS): The ions are then guided into the mass spectrometer (e.g., a tandem mass spectrometer, MS/MS), which separates them based on their mass-to-charge ratio (m/z). researchgate.net
LC-MS/MS provides a high degree of specificity by performing two stages of mass analysis. A specific parent ion is selected in the first stage, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second stage. researchgate.net This approach, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification at very low levels (µg/L or ng/mL). researchgate.netsciex.com
This technique has been successfully applied to identify a range of naphthalene degradation products in environmental and biological samples, including:
Naphthoic acids (1- and 2-naphthoic acid) researchgate.net
Hydroxy-naphthoic acids researchgate.net
Naphthylacetic acids researchgate.net
Glucuronide and sulfate (B86663) conjugates of naphthols nih.govresearchgate.net
Mercapturic acids derived from glutathione (B108866) conjugation nih.govresearchgate.net
The development of an LC-MS method for degradation products of "this compound" would involve optimizing the chromatographic separation and the MS/MS parameters for each potential analyte to achieve the necessary sensitivity and selectivity for their reliable detection. researchgate.net
Table 2: LC-MS/MS Method Parameters for Naphthalene Metabolite Analysis
| Parameter | Description | Example Value/Setting | Reference |
|---|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | researchgate.netnih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for acidic metabolites | ESI Negative | nih.govresearchgate.net |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity | MRM | researchgate.net |
| Linearity | The concentration range over which the detector response is proportional to analyte concentration | Often linear over 2-3 orders of magnitude | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified | 1.8 to 6.4 ng on column for various metabolites | nih.govresearchgate.net |
Structure Performance Relationships and Property Tuning in 2,6 Bis 4 Nitrophenoxy Naphthalene Derivatives
Correlating Molecular Structure with Polymerization Behavior
The polymerization behavior of monomers derived from 2,6-Bis(4-nitrophenoxy)naphthalene is intricately linked to their molecular architecture. The reactivity of the functional groups, the rigidity of the naphthalene (B1677914) core, and the nature of the linking groups all play a crucial role in determining the outcome of polymerization reactions.
The synthesis of high-molecular-weight polymers often begins with the transformation of the nitro groups in this compound to more reactive functionalities, such as amino groups, to create diamine monomers like 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON). google.comresearchgate.net These diamines can then be reacted with various dianhydrides or dicarboxylic acids to form polyimides, polyamides, or other high-performance polymers. google.comresearchgate.net
The rigid and planar structure of the naphthalene unit can influence the polymerization process. For instance, in the synthesis of poly(ether imide)s from 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride, the rigidity of the diamine component affects the properties of the resulting polymer. ntu.edu.tw The use of rigid diamines like p-phenylenediamine (B122844) and benzidine (B372746) can lead to crystallization during thermal imidization. ntu.edu.tw The inherent viscosity of the intermediate poly(amic acid)s, a measure of molecular weight, has been reported in the range of 0.65–2.03 dL/g, indicating the formation of high-molar-mass polymers. ntu.edu.tw
Furthermore, the introduction of functional groups onto the naphthalene core or the phenoxy rings can alter the polymerization kinetics and the final polymer structure. For example, Friedel–Crafts crosslinking of naphthalene and its functionalized derivatives with formaldehyde (B43269) dimethyl acetal (B89532) has been used to synthesize porous polymers. nih.gov The choice of functional groups such as -OH, -SO3H, and -NO2 influences the resulting polymer's porosity. nih.gov
The polymerization of diamines with two primary amino groups can lead to various polymer structures, including linear polyaniline-like chains with pendant amino groups or more complex ladder-like structures. cyberleninka.ru The specific structure formed depends on the reaction conditions and the monomer's isomeric form. cyberleninka.ru This highlights the versatility and complexity of polymerization involving aromatic diamines.
Impact of Structural Modifications on Film-Forming Abilities and Mechanical Properties
Structural modifications to polymers derived from 2,6-bis(4-aminophenoxy)naphthalene have a profound impact on their film-forming capabilities and mechanical properties. The inherent rigidity of the naphthalene core contributes to high thermal stability and mechanical strength in the resulting polymers. nih.govpatsnap.com
Polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) and various aromatic tetracarboxylic dianhydrides can be cast into transparent, flexible, and tough films. researchgate.net These films exhibit impressive mechanical properties, with tensile moduli ranging from 1.5 to 2.3 GPa, tensile strengths between 105 and 124 MPa, and elongations at break from 7% to 22%. researchgate.net Similarly, poly(ether imide) films derived from 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride display yield strengths of 104–131 MPa, tensile strengths of 102–153 MPa, and initial moduli of 1.6–3.2 GPa. ntu.edu.tw
The introduction of flexible linkages, such as ether groups, into the polymer backbone can enhance processability and solubility without significantly compromising thermal stability. nih.gov Ether linkages increase localized segmental rotation, which can improve film-forming properties from solution. nih.govnih.gov Conversely, more rigid structures can lead to higher glass transition temperatures (Tg) and improved mechanical strength but may reduce solubility. nih.gov
The nature of the dianhydride used in the polymerization with 2,6-BAPON also plays a critical role. For example, a polyimide derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) exhibits good solubility in polar aprotic solvents, a desirable characteristic for solution casting of films. researchgate.net The presence of bulky side groups can also be strategically used to improve solubility while maintaining good thermal and mechanical properties. nih.gov
The table below summarizes the mechanical properties of some polyimide films derived from 2,6-BAPON and different dianhydrides. researchgate.net
| Dianhydride | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Pyromellitic dianhydride (PMDA) | 2.3 | 124 | 7 |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 2.1 | 118 | 10 |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 1.9 | 115 | 15 |
| 4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | 1.7 | 110 | 18 |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 1.5 | 105 | 22 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Influence of Substituents on Electronic and Optical Behavior
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the naphthalene diimide (NDI) core leads to compounds with varied photophysical properties. acs.org Core-substitution with amino, sulfur, or oxygen functionalities can lead to significant shifts in absorption and emission spectra compared to their unsubstituted counterparts. acs.org For instance, amino-substituted NDIs can exhibit absorption maxima between 530-620 nm and fluorescence quantum yields up to 60%. acs.org
A systematic study of substituent effects in the naphthalene series has shown that the sensitivity of the system to electronic perturbations can be enhanced by the presence of multiple electron-withdrawing groups like trifluoromethyl (-CF3). nih.gov This increased sensitivity allows for a more nuanced understanding of how different substituents modulate the electronic properties of the naphthalene ring. nih.gov
The optical properties of polymers derived from these naphthalene compounds are also directly influenced by their molecular structure. Polyimide films synthesized from novel naphthalene diamines have been shown to exhibit high optical transmittance (above 95%) in the visible wavelength range of 400–700 nm. rsc.org This transparency is a critical property for applications in optoelectronics.
The table below illustrates the effect of different amino substituents on the optical properties of 2,6-diamino-substituted naphthalene diimides. acs.org
| Amino Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |
| n-Butylamino | 565 | 590 | 55 |
| Cyclohexylamino | 570 | 595 | 60 |
| Anilino | 595 | 620 | 15 |
| p-Toluidino | 600 | 625 | 12 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Designing for Enhanced Solubility and Processability in High-Performance Polymers
A significant challenge in the field of high-performance polymers is achieving a balance between excellent thermal and mechanical properties and good solubility and processability. The rigid nature of aromatic and heteroaromatic backbones, including those containing the 2,6-disubstituted naphthalene unit, often leads to poor solubility in common organic solvents, making them difficult to process. ntu.edu.twnih.gov
Several design strategies have been employed to enhance the solubility of naphthalene-based polymers without sacrificing their desirable high-performance characteristics. One effective approach is the introduction of flexible ether linkages into the polymer backbone. ntu.edu.twnih.gov These linkages increase the rotational freedom of the polymer chain, disrupting the tight packing and improving solubility. nih.gov
Another successful strategy involves the incorporation of bulky, non-planar, or kinked structures into the polymer chain. Attaching large side groups or creating a non-coplanar arrangement can prevent close chain packing and reduce intermolecular interactions, thereby increasing solubility. nih.govrsc.org For example, novel polyimides derived from a naphthalene diamine containing a hexyloxy side chain were found to be soluble in various polar aprotic and even low-boiling-point solvents. rsc.org
The table below highlights the solubility of various polyimides based on their structural components.
| Polymer Backbone Feature | Effect on Solubility | Example Monomers |
| Flexible Ether Linkages | Increases | 2,6-Bis(4-aminophenoxy)naphthalene, 4,4'-Oxydiphthalic anhydride researchgate.netntu.edu.tw |
| Bulky Side Chains | Increases | 6-Hexyloxy-naphthalen-3′,5′-diaminobenzoate rsc.org |
| Non-coplanar/Kinked Structures | Increases | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) researchgate.net |
| Rigid, Linear Structures | Decreases | Pyromellitic dianhydride (PMDA), p-Phenylenediamine ntu.edu.tw |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Understanding Molecular Shape and its Effects on Liquid Crystal Mesomorphism
The molecular shape of 2,6-disubstituted naphthalene derivatives is a critical determinant of their ability to form liquid crystalline phases. The rigid, planar, and elongated structure of the naphthalene core makes it an excellent building block for designing mesogenic molecules. ias.ac.inscirp.org
The type and length of flexible terminal chains, the nature of the linking groups, and the presence and position of lateral substituents all influence the mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. ias.ac.inmdpi.com
For instance, in a series of 2,6-disubstituted naphthalene compounds with terminal alkyloxy chains, lengthening the chains was found to decrease both the melting and clearing temperatures. researchgate.net Shorter chain homologues exhibited a nematic phase, while longer chain members showed both smectic and nematic polymorphism. researchgate.net The introduction of lateral substituents, such as a fluoro group, can further modify the mesomorphic properties, often leading to a decrease in the clearing temperature. researchgate.net
The table below presents the mesomorphic properties of a homologous series of 2,6-disubstituted naphthalenes, illustrating the effect of terminal chain length. researchgate.net
| Terminal Chain Length (n) | Melting Point (°C) | Clearing Temperature (°C) | Mesophase(s) |
| 2 | 180 | 250 | Nematic |
| 4 | 165 | 235 | Nematic |
| 6 | 150 | 220 | Nematic |
| 8 | 140 | 210 | Nematic |
| 10 | 135 | 200 | Nematic |
| 12 | 130 | 195 | Smectic, Nematic |
| 14 | 128 | 190 | Smectic, Nematic |
| 16 | 125 | 185 | Smectic, Nematic |
| 18 | 123 | 180 | Smectic, Nematic |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Exploring Structure-Activity Relationships in Functionalized Naphthalene Compounds
The functionalization of naphthalene-based compounds opens up a vast design space for tuning their properties and exploring new structure-activity relationships. By strategically introducing different functional groups, researchers can tailor these materials for specific applications, ranging from polymer science to medicinal chemistry. nih.govacs.org
In polymer science, the introduction of functional groups onto the naphthalene core can be used to control polymerization processes and the final properties of the resulting polymers. For example, naphthalene-based polymers functionalized with -OH, -SO3H, or -NO2 groups have been synthesized and their porosity and catalytic activity investigated. nih.gov The functional groups can also serve as sites for further chemical modification or as active components themselves.
The electronic properties of naphthalene derivatives are highly sensitive to the nature and position of substituents. nih.govtandfonline.com Studies have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the reactivity and optical properties of the molecule. nih.govresearchgate.net This principle is fundamental to the design of naphthalene-based dyes, sensors, and electronic materials. acs.orgrsc.org
In the context of supramolecular chemistry, functionalized naphthalene diimides (NDIs) have been used as building blocks for host-guest complexes, molecular switches, and sensors. acs.org The ability to introduce specific functional groups allows for the precise control of intermolecular interactions, leading to the formation of well-defined supramolecular architectures with desired functions. acs.org
The table below provides examples of functionalized naphthalene compounds and their corresponding activities or applications.
| Functional Group | Position on Naphthalene | Resulting Activity/Application |
| -OH, -SO3H, -NO2 | Various | Porous polymers for catalysis and adsorption nih.gov |
| Amino groups | Core of NDI | Tunable photophysical properties for dyes and sensors acs.orgacs.orgrsc.org |
| -CF3 | Various | Enhanced sensitivity to substituent effects for molecular probes nih.gov |
| Carboxylic acid | Core of NDI | pH probes for cellular analysis acs.org |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Future Research Directions and Outlook for 2,6 Bis 4 Nitrophenoxy Naphthalene Chemistry
Innovations in Green Synthesis and Sustainable Production Methods
The future of chemical manufacturing hinges on the development of environmentally benign and sustainable processes. For 2,6-Bis(4-nitrophenoxy)naphthalene, future research will likely focus on moving away from traditional synthesis methods that often rely on harsh reagents and organic solvents. Innovations in green synthesis will be pivotal in enabling the larger-scale and more environmentally responsible production of this compound.
One promising avenue is the exploration of greener solvent systems. Supercritical fluids, such as supercritical carbon dioxide, and ionic liquids are being investigated as alternatives to volatile organic compounds. These solvents can offer advantages in terms of reduced environmental impact and easier product separation. Another key area of innovation lies in the development of novel catalytic systems. The use of solid acid catalysts or phase-transfer catalysts could enhance reaction efficiency and selectivity, while minimizing waste generation. labinsights.nlgoogle.com Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could significantly reduce reaction times and energy consumption. labinsights.nl
Furthermore, a shift towards atom-economical reaction pathways will be crucial. This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts. The principles of green chemistry, such as the use of renewable feedstocks and the design of biodegradable products, will also guide future research in the sustainable production of this compound and its derivatives. jetir.org
A comparative look at traditional versus potential green synthesis methods is presented in the table below.
| Parameter | Traditional Synthesis | Future Green Synthesis |
| Solvent | Volatile organic compounds (e.g., DMF, DMSO) | Supercritical CO2, ionic liquids, water |
| Catalyst | Homogeneous catalysts (often metal-based) | Heterogeneous catalysts, biocatalysts |
| Energy Source | Conventional heating | Microwave, ultrasound |
| Waste Generation | High | Low |
| Atom Economy | Moderate | High |
Exploration of Novel Advanced Material Applications
The rigid naphthalene (B1677914) core and the electron-withdrawing nitro groups in this compound suggest its potential as a monomer for high-performance polymers. Future research is expected to delve into the synthesis of novel polyimides, polyamides, and polyethers containing this moiety. These polymers are anticipated to exhibit exceptional thermal stability, mechanical strength, and specific optical and electronic properties.
The introduction of the this compound unit into polymer backbones could lead to materials with high glass transition temperatures and excellent resistance to chemical and thermal degradation. researchgate.net Such polymers would be highly desirable for applications in the aerospace, automotive, and electronics industries, where materials are required to withstand extreme conditions. The presence of nitro groups also opens up the possibility of creating materials with interesting nonlinear optical properties or materials that can be chemically modified to introduce other functional groups.
Moreover, the unique fluorescence and phosphorescence properties that are often associated with naphthalene derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Research into the charge transport properties of polymers derived from this compound could also reveal their potential for use in organic field-effect transistors (OFETs) and photovoltaic cells. gatech.edu
| Potential Polymer Class | Key Monomer | Anticipated Properties | Potential Applications |
| Polyimides | 2,6-Bis(4-aminophenoxy)naphthalene (reduced form) | High thermal stability, excellent mechanical strength | Aerospace components, flexible electronics |
| Polyamides | Diamine derivative of the title compound | High strength, good chemical resistance | Advanced composites, specialty fibers |
| Polyethers | Dihydroxy derivative of the title compound | Good processability, high-performance thermoplastics | Engineering plastics, membranes |
Development of Advanced Computational Models for Predictive Material Design
As the complexity of molecular structures for advanced materials increases, so does the importance of computational modeling in predicting their properties. For this compound and its derivatives, the development of advanced computational models will be instrumental in accelerating the design and discovery of new materials with tailored functionalities.
Future research in this area will likely employ a multi-scale modeling approach. princeton.eduacs.org At the quantum mechanical level, density functional theory (DFT) calculations can be used to predict the electronic structure, optical properties, and reactivity of the monomer and its oligomers. mdpi.com This information can then be used to parameterize classical force fields for larger-scale molecular dynamics (MD) simulations. mdpi.com MD simulations can provide insights into the morphology, chain packing, and mechanical properties of polymers derived from this compound. cam.ac.uk
Coarse-grained modeling, where groups of atoms are represented as single beads, will enable the simulation of larger systems over longer timescales, allowing for the prediction of phase behavior and the formation of mesoscopic structures. acs.org These computational tools will allow researchers to screen a wide range of potential polymer architectures and predict their performance before embarking on time-consuming and expensive laboratory synthesis. This predictive capability will be crucial for the rational design of materials with optimized properties for specific applications.
| Modeling Technique | Information Obtained | Relevance to Material Design |
| Density Functional Theory (DFT) | Electronic structure, optical properties, reactivity | Prediction of optoelectronic properties |
| Molecular Dynamics (MD) | Polymer chain conformation, mechanical properties | Understanding material strength and flexibility |
| Coarse-Grained Simulations | Mesoscale morphology, phase behavior | Predicting material processability and structure |
Integration with Nanotechnology and Device Fabrication
The integration of this compound-based materials with nanotechnology is a promising frontier for future research. The unique electronic and optical properties of this compound make it an attractive candidate for the development of novel nanoscale devices. knowledgenile.comnih.gov
One area of exploration will be the use of these materials in the fabrication of nanoelectronic components. For instance, thin films of polymers derived from this compound could be used as dielectric layers in capacitors or as active layers in transistors. researchgate.net The potential for these materials to self-assemble into ordered nanostructures could also be exploited for the bottom-up fabrication of electronic circuits.
Furthermore, the nitro groups on the molecule could serve as recognition sites for the development of chemical sensors. Nanoparticles or nanowires functionalized with this compound could exhibit changes in their optical or electrical properties upon binding to specific analytes. This could lead to the development of highly sensitive and selective sensors for environmental monitoring or medical diagnostics. The combination of the naphthalene core's fluorescence with the quenching properties of the nitro groups could also be utilized in the design of "turn-on" fluorescent probes.
Expanding Supramolecular Architectures and Self-Assembled Systems
The ability of molecules to self-assemble into well-defined supramolecular architectures is a powerful tool in materials science. The planar and aromatic nature of the naphthalene core, combined with the potential for intermolecular interactions involving the ether linkages and nitro groups, makes this compound an excellent building block for supramolecular chemistry. acs.orgrsc.org
Future research will likely focus on exploring the self-assembly of this molecule and its derivatives in solution and on surfaces. Hydrogen bonding, π-π stacking, and dipole-dipole interactions could be harnessed to create a variety of supramolecular structures, such as nanotubes, nanofibers, and vesicles. nih.govacs.org The specific geometry of the 2,6-substitution pattern on the naphthalene ring is expected to influence the directionality of these interactions, leading to the formation of highly ordered assemblies.
These self-assembled systems could find applications in areas such as drug delivery, where the hollow structures of nanotubes or vesicles could be used to encapsulate and release therapeutic agents. They could also be used to create templates for the synthesis of inorganic nanomaterials or to fabricate functional surfaces with controlled wetting or adhesive properties. The study of the host-guest chemistry of these supramolecular assemblies could also lead to the development of novel separation and purification technologies. researchgate.net
Q & A
What are the optimized synthetic routes for 2,6-Bis(4-nitrophenoxy)naphthalene, and which characterization techniques are critical for confirming its structural integrity?
Basic Research Question
The synthesis typically involves nucleophilic aromatic substitution between 2,6-dihalonaphthalene (e.g., 2,6-difluoro- or dichloronaphthalene) and 4-nitrophenoxide ions under basic conditions. Key parameters include reaction temperature (80–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric control to minimize byproducts.
Characterization Methods :
- NMR Spectroscopy (¹H/¹³C): To confirm substitution patterns and purity.
- FTIR : Identifies nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and ether linkages.
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms regioselectivity.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).
Reference : Similar protocols for fluorinated polyimides using naphthalene dianhydrides .
How does the electronic structure of this compound influence its performance in organic electronic devices?
Basic Research Question
The electron-withdrawing nitro groups reduce the HOMO-LUMO gap, enhancing electron transport properties. This makes the compound suitable as an n-type semiconductor or electron-transport layer in OLEDs and OFETs. Computational studies (DFT) can predict charge distribution, while cyclic voltammetry measures redox potentials to assess electron affinity.
Key Findings :
- Charge Mobility : Derivatives like 2,6-bis(4-methoxyphenyl)naphthalene exhibit hole mobility up to 1 cm² V⁻¹ s⁻¹ in OFETs .
- Optoelectronic Tuning : Substitution at the 4-position of phenoxy groups modulates bandgap and fluorescence efficiency.
Reference : Analogous naphthalene-based semiconductors in organic electronics .
What methodological challenges arise in ensuring reproducibility during the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Challenges :
- Regioselectivity : Competing reactions at alternative positions (e.g., 1,5- or 2,7-substitution) may occur.
- Purity : Nitro groups can decompose under prolonged heating, requiring strict temperature control.
Mitigation Strategies : - Purification : Use column chromatography (silica gel, eluent: DCM/hexane) or recrystallization (ethanol/water).
- Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress and purity (>98% by GC-MS) .
- Inert Atmosphere : Prevents oxidation of intermediates during synthesis.
Reference : Purity and stability assessments in fluorinated polyimides .
How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?
Advanced Research Question
Discrepancies in thermal degradation temperatures (Td) may arise from varying experimental conditions or sample purity. A standardized approach includes:
- Thermogravimetric Analysis (TGA) : Conduct under identical atmospheres (N₂ vs. air) and heating rates (10°C/min).
- Differential Scanning Calorimetry (DSC) : Compare glass transition (Tg) and melting points (Tm) across studies.
- Sample Preparation : Ensure consistent crystallinity (e.g., annealing vs. as-synthesized samples).
Case Study : Fluorinated polyimides showed Tg variations due to differences in imidization methods .
Reference : Risk of bias frameworks for validating experimental reliability .
What advanced applications does this compound have in the design of metal-organic frameworks (MOFs)?
Advanced Research Question
The compound serves as a rigid, π-conjugated ligand for constructing MOFs with tailored porosity and electronic properties. Applications include:
- Catalysis : Electron-deficient nitro groups enhance Lewis acidity at metal nodes (e.g., Zn²⁺ or Cu²⁺).
- Sensing : MOFs incorporating naphthalene diimide derivatives exhibit chromic responses to electron-rich analytes (e.g., amines or thiols) .
- Gas Storage : Microporous structures benefit from the ligand’s planar geometry and stability.
Synthesis Protocol : Solvothermal reactions with metal salts (e.g., Zn(NO₃)₂) at 80–120°C for 24–72 hours .
How can the environmental impact of this compound be assessed in toxicity studies?
Advanced Research Question
Methodology :
- Ecotoxicology Assays : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50/EC50).
- Degradation Studies : Monitor photolytic (UV exposure) or microbial degradation pathways via LC-MS.
- Risk of Bias Assessment : Apply frameworks from naphthalene toxicity studies to evaluate study design (e.g., exposure characterization, blinding) .
Key Considerations : Nitro groups may persist in anaerobic environments, requiring specialized remediation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
